An In-Depth Technical Guide to the Physical Properties of (4-Methoxy-2-nitrophenyl)methanol
An In-Depth Technical Guide to the Physical Properties of (4-Methoxy-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(4-Methoxy-2-nitrophenyl)methanol, a substituted nitrobenzyl alcohol, is a key organic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, arising from the interplay of the methoxy, nitro, and hydroxymethyl functional groups on the aromatic ring, make it a versatile building block for the synthesis of a wide range of target molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies.
This technical guide provides a comprehensive overview of the core physical properties of (4-Methoxy-2-nitrophenyl)methanol, supported by detailed experimental protocols and an analysis of the underlying principles governing these characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle and utilize this compound with precision and confidence.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of (4-Methoxy-2-nitrophenyl)methanol is presented in the table below. These values are critical for a range of applications, from predicting its behavior in different solvent systems to designing appropriate analytical methods for its characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1][2] |
| CAS Number | 22996-23-2 | [1] |
| Appearance | Crystalline needles, Gold | [1] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point (Predicted) | 343.0 ± 27.0 °C | [1] |
| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.84 ± 0.10 | [1] |
Experimental Determination of Physical Properties
The accurate determination of the physical properties of (4-Methoxy-2-nitrophenyl)methanol is essential for its reliable application. This section details the experimental methodologies for measuring key physical parameters, emphasizing the rationale behind the chosen techniques and the principles of data validation.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity. For (4-Methoxy-2-nitrophenyl)methanol, a sharp melting range of 79-81 °C is indicative of a high-purity sample.
This method is a standard and reliable technique for determining the melting point of a crystalline solid.
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Sample Preparation: A small amount of finely powdered, dry (4-Methoxy-2-nitrophenyl)methanol is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate and reproducible results.
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Instrumentation: A calibrated digital melting point apparatus is used. The calibration should be verified periodically using certified standards.
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Measurement:
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The capillary tube is placed in the heating block of the apparatus.
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A rapid heating rate is initially used to approach the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point. This slow heating rate is critical to ensure thermal equilibrium between the sample and the thermometer.
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The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
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Data Validation: The experiment should be repeated at least twice to ensure reproducibility. A narrow melting range (≤ 2 °C) is a strong indicator of sample purity.
Diagram: Workflow for Melting Point Determination
Caption: A streamlined workflow for accurate melting point determination.
Solubility Profile
The solubility of (4-Methoxy-2-nitrophenyl)methanol in various solvents is a critical parameter for its use in synthesis, purification, and formulation. Nitroaromatic compounds are generally soluble in organic solvents and exhibit slight to insoluble characteristics in water.[3]
This protocol provides a quantitative measure of solubility in different solvents at a constant temperature.
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Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).
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Equilibration: An excess amount of (4-Methoxy-2-nitrophenyl)methanol is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, the suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.
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Quantification: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
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Data Expression: Solubility is typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).
Diagram: Isothermal Solubility Determination Workflow
Caption: A systematic approach to quantifying solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of (4-Methoxy-2-nitrophenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.0 - 7.8 | m | - |
| -CH₂OH | ~4.7 | s | - |
| -OCH₃ | ~3.9 | s | - |
| -OH | Variable | br s | - |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OCH₃ | ~160 |
| C-NO₂ | ~145 |
| C-CH₂OH | ~140 |
| Ar-CH | 110 - 130 |
| -CH₂OH | ~63 |
| -OCH₃ | ~56 |
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Sample Preparation: Dissolve 5-10 mg of (4-Methoxy-2-nitrophenyl)methanol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay (1-5 s).
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¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 s) are generally required.
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Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). The integration of ¹H signals provides the relative ratio of protons, and the multiplicities (singlet, doublet, etc.) reveal information about neighboring protons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Methoxy-2-nitrophenyl)methanol will exhibit characteristic absorption bands for the hydroxyl, nitro, methoxy, and aromatic moieties.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3500 - 3200 | Broad, strong |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| N=O (nitro, asymmetric) | 1550 - 1500 | Strong |
| N=O (nitro, symmetric) | 1360 - 1300 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to weak |
| C-O (ether) | 1275 - 1200 | Strong |
| C-O (alcohol) | 1075 - 1000 | Strong |
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Instrumentation: A calibrated FTIR spectrometer equipped with an ATR accessory.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
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Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
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Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound. The intensity of this peak may be low in EI-MS due to fragmentation.
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Key Fragment Ions:
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Loss of a hydroxyl radical (-OH): m/z = 166
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Loss of a methoxy radical (-OCH₃): m/z = 152
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Loss of a nitro group (-NO₂): m/z = 137
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Formation of a tropylium-like ion from the benzyl fragment.
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Sample Preparation: A dilute solution of (4-Methoxy-2-nitrophenyl)methanol is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
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GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase.
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MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.
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Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any mass loss events, such as the loss of solvent or decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other phase transitions.
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Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum or alumina).
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Instrumentation: A calibrated TGA or DSC instrument.
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Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Data Analysis:
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The TGA thermogram shows the percentage of mass loss as a function of temperature. The onset of decomposition is a key parameter.
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The DSC thermogram shows endothermic (melting) and exothermic (decomposition) events. The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
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Diagram: Integrated Analytical Workflow for Characterization
Caption: An integrated workflow for the comprehensive physical characterization of (4-Methoxy-2-nitrophenyl)methanol.
Conclusion
The physical properties of (4-Methoxy-2-nitrophenyl)methanol are fundamental to its application in scientific research and drug development. This in-depth technical guide has provided a comprehensive overview of its key physical characteristics and detailed, field-proven experimental protocols for their determination. By understanding and applying these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental outcomes. The integration of various analytical techniques, as outlined in this guide, provides a robust framework for the complete physical characterization of this important chemical intermediate.
References
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CK-12 Foundation. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)methanol. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
- 1. (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol | C14H19NO4 | CID 586341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
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